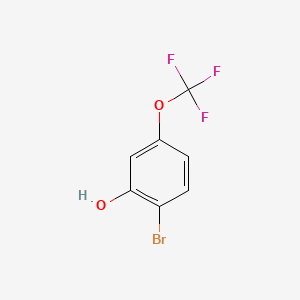

2-Bromo-5-(trifluoromethoxy)phenol

Description

The exact mass of the compound 2-Bromo-5-(trifluoromethoxy)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-(trifluoromethoxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(trifluoromethoxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRRKORKKIVAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590674 | |

| Record name | 2-Bromo-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205371-26-2 | |

| Record name | 2-Bromo-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-(trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Bromo-5-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-5-(trifluoromethoxy)phenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, imparts specific characteristics relevant to its application in organic synthesis and medicinal chemistry.

Core Physical Properties

The following table summarizes the key physical and chemical identifiers for 2-Bromo-5-(trifluoromethoxy)phenol. It is crucial to distinguish this compound from the similarly named 2-Bromo-5-(trifluoromethyl)phenol, as their properties differ.

| Property | Value | Source(s) |

| Chemical Name | 2-Bromo-5-(trifluoromethoxy)phenol | N/A |

| CAS Number | 205371-26-2 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄BrF₃O₂ | [3][4][6] |

| Molecular Weight | 257.01 g/mol | [3][4][6] |

| Appearance | Colorless to light orange to yellow clear liquid | [3] |

| Boiling Point | 209.9°C at 760 mmHg | [7][8] |

| Density | 1.74 g/cm³ | [1][2] |

| Refractive Index | n20/D 1.4815 | [1][6] |

| pKa (Predicted) | 7.29 ± 0.10 | [1] |

| Melting Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is determined when its vapor pressure equals the atmospheric pressure. A common laboratory method involves distillation.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The liquid sample of 2-Bromo-5-(trifluoromethoxy)phenol is placed in the round-bottom flask with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated.

-

Temperature Reading: The temperature is recorded when the liquid is boiling, and the vapor condensate is dripping into the condenser at a steady rate. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance.

-

Mass Measurement: A known volume of the liquid, precisely measured using a pycnometer or a calibrated volumetric flask, is weighed on an analytical balance.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is taken should be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through the substance. It is a characteristic property of a pure compound.

-

Instrumentation: An Abbe refractometer is commonly used for this measurement.

-

Calibration: The refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The refractive index is read from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent (typically at 20°C).

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of a chemical substance like 2-Bromo-5-(trifluoromethoxy)phenol.

Caption: General workflow for the synthesis, purification, and physical characterization of a chemical compound.

References

- 1. 2-BROMO-5-(TRIFLUOROMETHOXY)PHENOL CAS#: 205371-26-2 [m.chemicalbook.com]

- 2. il.alfa-chemical.com [il.alfa-chemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-溴-5-(三氟甲氧基)苯酚 CAS:205371-26-2(HZ52008177) - 沪震生物官方商城-沪震生物-试剂盒,ELISA试剂盒, 检测试剂盒抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,单克隆抗体,多克隆抗体,细胞因子,胎牛血清,常用实验试剂及溶液 [shzbio.net]

- 6. 2-Bromo-5-(trifluoromethoxy)phenol, 97% | Fisher Scientific [fishersci.ca]

- 7. echemi.com [echemi.com]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethoxy)phenol: Structure, Analysis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-(trifluoromethoxy)phenol, a halogenated phenol derivative with significant potential in pharmaceutical and chemical research. The unique combination of a bromine atom and a trifluoromethoxy group on the phenol ring imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of novel bioactive molecules.

Chemical Structure and Properties

2-Bromo-5-(trifluoromethoxy)phenol is an aromatic organic compound with the chemical formula C₇H₄BrF₃O₂. Its structure consists of a phenol ring substituted with a bromine atom at the ortho-position and a trifluoromethoxy group at the meta-position relative to the hydroxyl group.

Chemical Structure:

The presence of the electron-withdrawing trifluoromethoxy group and the bulky bromine atom significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[1]

Physicochemical Properties:

A summary of the key physicochemical properties of 2-Bromo-5-(trifluoromethoxy)phenol is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrF₃O₂ | [1] |

| Molecular Weight | 257.01 g/mol | [1] |

| CAS Number | 205371-26-2 | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Density | 1.74 g/cm³ | [1] |

| Refractive Index | n20/D 1.48 | [1] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis

Illustrative Synthetic Workflow:

The following diagram illustrates a plausible synthetic workflow for 2-Bromo-5-(trifluoromethoxy)phenol.

Caption: A potential synthetic route to 2-Bromo-5-(trifluoromethoxy)phenol.

Experimental Protocol (Adapted from a similar synthesis):

The following is a generalized protocol for the bromination of a phenol, which would need to be optimized for the specific synthesis of 2-Bromo-5-(trifluoromethoxy)phenol.

-

Dissolution: Dissolve 3-(trifluoromethoxy)phenol in a suitable inert solvent such as carbon tetrachloride or dichloromethane in a reaction flask.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Bromination: Slowly add a solution of bromine in the same solvent dropwise to the cooled phenol solution with constant stirring. The reaction is typically exothermic and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, quench any remaining bromine by adding a saturated solution of sodium thiosulfate.

-

Extraction: Transfer the reaction mixture to a separatory funnel and wash with water and brine. Extract the aqueous layer with the organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 2-Bromo-5-(trifluoromethoxy)phenol.

Chemical Analysis

A comprehensive analysis of 2-Bromo-5-(trifluoromethoxy)phenol would involve a combination of spectroscopic techniques to confirm its structure and purity. While specific spectral data for this compound is not publicly available, this section outlines the expected analytical characteristics and provides a general workflow for its analysis.

Analytical Workflow:

The following diagram outlines a typical workflow for the analytical characterization of a synthesized organic compound like 2-Bromo-5-(trifluoromethoxy)phenol.

Caption: A standard workflow for the analysis of 2-Bromo-5-(trifluoromethoxy)phenol.

Expected Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: The three protons on the aromatic ring would appear as multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The specific splitting patterns would depend on the coupling constants between the adjacent protons.

-

Hydroxyl Proton: A broad singlet corresponding to the phenolic hydroxyl group would be expected, with its chemical shift being concentration and solvent dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Six distinct signals would be expected for the six carbons of the benzene ring. The carbon attached to the bromine would be shifted downfield, and the carbon attached to the hydroxyl group would also have a characteristic chemical shift. The carbon of the trifluoromethoxy group would likely appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

-

A single signal would be expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift would be characteristic of a -OCF₃ group attached to an aromatic ring.

Mass Spectrometry (MS):

-

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) at m/z 256 and an (M+2)⁺ peak of similar intensity at m/z 258, which is characteristic of a compound containing one bromine atom.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the bromine atom, the trifluoromethoxy group, and potentially the elimination of CO from the phenol ring.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.

-

C-O Stretch: A strong absorption band around 1200-1250 cm⁻¹ corresponding to the aryl C-O stretching vibration.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethoxy group.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring would also be present.

Applications and Potential Signaling Pathways in Drug Development

2-Bromo-5-(trifluoromethoxy)phenol serves as a key building block in the synthesis of more complex molecules with potential applications in various fields, particularly in drug discovery and agrochemicals.[1] The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability of drug candidates.

Potential in Neurological Drug Development:

This class of compounds has been identified as having potential for the development of therapeutics targeting neurological disorders.[1] While the specific biological targets of 2-Bromo-5-(trifluoromethoxy)phenol are not well-defined in publicly available literature, phenolic compounds are known to interact with various signaling pathways in the central nervous system.

Hypothetical Signaling Pathway Modulation:

Based on the known neuroprotective effects of other phenolic compounds, it is plausible that derivatives of 2-Bromo-5-(trifluoromethoxy)phenol could modulate key neuronal signaling pathways. The following diagram illustrates a hypothetical mechanism of action where a derivative of this compound could exert neuroprotective effects by modulating a generic kinase signaling cascade, which is a common target in neurological drug discovery.

Caption: A hypothetical signaling pathway for a neuroprotective drug.

Disclaimer: The signaling pathway depicted is illustrative and based on the general mechanisms of action of neuroactive phenolic compounds. The specific molecular targets and signaling pathways for 2-Bromo-5-(trifluoromethoxy)phenol have not been experimentally determined in the available literature.

Conclusion

2-Bromo-5-(trifluoromethoxy)phenol is a versatile chemical intermediate with significant potential, particularly in the field of medicinal chemistry. Its unique structural features provide a foundation for the development of novel therapeutic agents. While detailed analytical and biological data for this specific compound are limited in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic approach, and a framework for its chemical analysis. Further research into its biological activity and mechanism of action is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Bromo-5-(trifluoromethoxy)phenol, a valuable building block in the development of pharmaceuticals and agrochemicals. Due to the limited availability of direct, published synthetic procedures for this specific molecule, this document outlines a robust, multi-step synthesis commencing from a commercially available starting material. The proposed pathway involves the initial synthesis of the key intermediate, 3-(trifluoromethoxy)phenol, followed by its regioselective bromination.

Proposed Synthetic Pathway

The synthesis of 2-Bromo-5-(trifluoromethoxy)phenol can be logically approached in two major stages:

-

Synthesis of 3-(trifluoromethoxy)phenol: This precursor is prepared from 4-(trifluoromethoxy)aniline through a sequence of protection, nitration, reduction, and a Sandmeyer-type reaction.

-

Bromination of 3-(trifluoromethoxy)phenol: The synthesized phenol is then brominated to introduce a bromine atom at the 2-position, yielding the final product. The trifluoromethoxy group is meta-directing, while the hydroxyl group is ortho-, para-directing. This directing effect favors bromination at the positions ortho and para to the hydroxyl group.

The overall synthetic scheme is visualized below.

Caption: Proposed multi-step synthesis of 2-Bromo-5-(trifluoromethoxy)phenol.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the proposed synthetic pathway. Yields for the synthesis of 3-(trifluoromethoxy)phenol are based on literature precedents. The yield for the final bromination step is an educated estimate based on similar reactions and is denoted as hypothetical.

Table 1: Synthesis of 3-(Trifluoromethoxy)phenol

| Step | Reactant | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1. Acetylation | 4-(Trifluoromethoxy)aniline | 177.12 | N-(4-(trifluoromethoxy)phenyl)acetamide | 219.15 | >95 | >98 |

| 2. Nitration | N-(4-(trifluoromethoxy)phenyl)acetamide | 219.15 | N-(2-Nitro-4-(trifluoromethoxy)phenyl)acetamide | 264.15 | ~90 | >95 |

| 3. Deacetylation | N-(2-Nitro-4-(trifluoromethoxy)phenyl)acetamide | 264.15 | 2-Nitro-4-(trifluoromethoxy)aniline | 222.12 | >95 | >98 |

| 4. Reduction | 2-Nitro-4-(trifluoromethoxy)aniline | 222.12 | 3-(Trifluoromethoxy)aniline | 192.12 | >90 | >98 |

| 5. Diazotization & Hydrolysis | 3-(Trifluoromethoxy)aniline | 192.12 | 3-(Trifluoromethoxy)phenol | 178.11 | ~85 | >99 |

Table 2: Bromination of 3-(Trifluoromethoxy)phenol

| Step | Reactant | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) | Hypothetical Yield (%) | Hypothetical Purity (%) |

| 6. Bromination | 3-(Trifluoromethoxy)phenol | 178.11 | 2-Bromo-5-(trifluoromethoxy)phenol | 257.01 | 70-80 | >98 |

Experimental Protocols

Stage 1: Synthesis of 3-(Trifluoromethoxy)phenol

The following protocols are adapted from established procedures for analogous transformations.

1. Acetylation of 4-(Trifluoromethoxy)aniline

-

Procedure: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethoxy)aniline in a suitable solvent such as dichloromethane or ethyl acetate. Cool the solution in an ice bath. Add acetic anhydride (typically 1.1 to 1.2 equivalents) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed. Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-(trifluoromethoxy)phenyl)acetamide, which can often be used in the next step without further purification.

2. Nitration of N-(4-(trifluoromethoxy)phenyl)acetamide

-

Procedure: To a stirred solution of N-(4-(trifluoromethoxy)phenyl)acetamide in a suitable solvent like glacial acetic acid or concentrated sulfuric acid, cooled to 0-5 °C, slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid). Maintain the temperature below 10 °C throughout the addition. After the addition, continue stirring at a low temperature for a specified period, monitoring the reaction progress by TLC. Once the reaction is complete, carefully pour the reaction mixture onto crushed ice, which will precipitate the product. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide.

3. Deacetylation of N-(2-Nitro-4-(trifluoromethoxy)phenyl)acetamide

-

Procedure: Reflux a suspension of N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for several hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product. Filter the resulting solid, wash with water, and dry to afford 2-nitro-4-(trifluoromethoxy)aniline.

4. Reduction of 2-Nitro-4-(trifluoromethoxy)aniline

-

Procedure: To a mixture of 2-nitro-4-(trifluoromethoxy)aniline in a solvent such as ethanol and water, add a reducing agent like iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux and stir vigorously. The reaction is typically exothermic. Monitor the disappearance of the starting material by TLC. Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be basified and extracted with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give 3-(trifluoromethoxy)aniline.

5. Diazotization and Hydrolysis of 3-(Trifluoromethoxy)aniline

-

Procedure: Dissolve 3-(trifluoromethoxy)aniline in an aqueous solution of sulfuric acid and cool the mixture to 0-5 °C in an ice-salt bath. To this stirred solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. After the addition, stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. In a separate flask, heat a solution of aqueous sulfuric acid to boiling. Add the cold diazonium salt solution portion-wise to the boiling acidic solution. Nitrogen gas will evolve. After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis. Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 3-(trifluoromethoxy)phenol.

Stage 2: Bromination of 3-(Trifluoromethoxy)phenol

The following is a general protocol for the regioselective bromination of a substituted phenol. The choice of brominating agent and solvent can influence the regioselectivity.

6. Bromination of 3-(Trifluoromethoxy)phenol

-

Procedure: Dissolve 3-(trifluoromethoxy)phenol in a non-polar solvent such as carbon disulfide or dichloromethane in a flask protected from light. Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of bromine (1.0 equivalent) in the same solvent dropwise. The reaction is typically monitored by TLC for the consumption of the starting material and the formation of the product. After the addition is complete, the reaction may be stirred at low temperature or allowed to warm to room temperature for a period of time. Upon completion, the reaction is quenched with a solution of sodium thiosulfate to destroy any excess bromine. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product, which may be a mixture of ortho and para isomers, is then purified by column chromatography on silica gel to isolate the desired 2-Bromo-5-(trifluoromethoxy)phenol. The use of N-bromosuccinimide (NBS) in a solvent like acetonitrile can also be an effective method for monobromination.

Caption: High-level experimental workflow for the synthesis.

This guide provides a scientifically sound and detailed pathway for the synthesis of 2-Bromo-5-(trifluoromethoxy)phenol. Researchers should note that optimization of reaction conditions, particularly for the bromination step, may be necessary to achieve the desired yield and purity. Standard laboratory safety procedures should be followed throughout all experimental work.

An In-depth Technical Guide to the Characterization of 2-Bromo-5-(trifluoromethoxy)phenol (CAS 205371-26-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-Bromo-5-(trifluoromethoxy)phenol, a halogenated phenol derivative with potential applications in pharmaceutical and agrochemical research.[1] Given its structural features, including a bromine atom and a trifluoromethoxy group, this compound is of interest for the synthesis of novel bioactive molecules. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are often sought after in drug design. This document outlines the key physicochemical properties, predicted spectral data based on analogous compounds, and detailed experimental protocols for its characterization.

Core Physicochemical Properties

2-Bromo-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C₇H₄BrF₃O₂.[2] It is characterized by a phenol ring substituted with a bromine atom at the 2-position and a trifluoromethoxy group at the 5-position.

| Property | Value | Reference |

| CAS Number | 205371-26-2 | [2] |

| Molecular Formula | C₇H₄BrF₃O₂ | [2] |

| Molecular Weight | 257.01 g/mol | [2] |

| Appearance | Predicted to be a solid at room temperature. | |

| Purity | Typically available at ≥98% (GC). | [2] |

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 2-Bromo-5-(trifluoromethoxy)phenol, the following data is predicted based on the analysis of structurally similar compounds, such as 2-bromo-5-methoxyphenol, and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the phenolic hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and trifluoromethoxy groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | d | 1H | H-6 |

| ~ 6.60 | d | 1H | H-3 |

| ~ 6.45 | dd | 1H | H-4 |

| ~ 5.50 | s (broad) | 1H | -OH |

Predicted based on data for 2-bromo-5-methoxyphenol.[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The trifluoromethoxy group will have a characteristic quartet due to coupling with the fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-5 (C-OCF₃) |

| ~ 153 | C-1 (C-OH) |

| ~ 132 | C-6 |

| ~ 122 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |

| ~ 109 | C-3 |

| ~ 102 | C-4 |

| ~ 101 | C-2 (C-Br) |

Predicted based on data for 2-bromo-5-methoxyphenol and trifluoromethoxybenzene.[3][4]

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H, C-H, C=C, and C-O functional groups, as well as absorptions related to the trifluoromethoxy and bromo substituents.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400-3200 | Broad | O-H stretch (phenolic) |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 1600, 1500 | Medium | Aromatic C=C stretch |

| ~ 1250-1000 | Strong | C-O stretch, C-F stretch |

| ~ 700-500 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a distinct isotopic pattern for the molecular ion and bromine-containing fragments (M and M+2 peaks in an approximate 1:1 ratio).

| m/z | Predicted Fragment Ion |

| 256/258 | [M]⁺ (Molecular ion) |

| 177 | [M - Br]⁺ |

| 149 | [M - Br - CO]⁺ |

| 69 | [CF₃]⁺ |

Fragmentation pattern predicted based on general principles for halogenated phenols and a related compound.[5]

Experimental Protocols

The following are detailed methodologies for the characterization of 2-Bromo-5-(trifluoromethoxy)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Bromo-5-(trifluoromethoxy)phenol.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the compound and determine its mass-to-charge ratio and fragmentation pattern.

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: Normal.

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to determine the retention time and assess purity.

-

Examine the mass spectrum of the peak of interest to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library of mass spectra for identification.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of 2-Bromo-5-(trifluoromethoxy)phenol.

Caption: Workflow for the synthesis and characterization of 2-Bromo-5-(trifluoromethoxy)phenol.

References

Spectroscopic Characterization of 2-Bromo-5-(trifluoromethoxy)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for 2-Bromo-5-(trifluoromethoxy)phenol. Due to the limited availability of public spectroscopic data for this specific compound, this guide utilizes representative data from structurally similar compounds to predict and interpret the expected spectral features. Detailed, generalized experimental protocols for the acquisition of such data are also provided.

Core Compound Information

| Property | Value |

| Chemical Name | 2-Bromo-5-(trifluoromethoxy)phenol |

| CAS Number | 205371-26-2 |

| Molecular Formula | C₇H₄BrF₃O₂ |

| Molecular Weight | 257.01 g/mol |

| Structure |

|

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-Bromo-5-(trifluoromethoxy)phenol based on the analysis of structurally related compounds such as 2-bromophenol, 4-(trifluoromethoxy)phenol, and other substituted phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | m | 1H | Aromatic CH (H-6) |

| ~ 6.9 - 7.1 | m | 1H | Aromatic CH (H-4) |

| ~ 6.7 - 6.9 | m | 1H | Aromatic CH (H-3) |

| ~ 5.0 - 6.0 | br s | 1H | Phenolic OH |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 | C-OH (C-1) |

| ~ 110 | C-Br (C-2) |

| ~ 120 - 135 | Aromatic CHs (C-3, C-4, C-6) |

| ~ 148 | C-O-CF₃ (C-5) |

| ~ 120 (q, J ≈ 257 Hz) | -OCF₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C ring stretch |

| 1250 - 1150 | Strong | C-O-C stretch (aryl ether) |

| 1200 - 1000 | Strong | C-F stretch (trifluoromethoxy) |

| 700 - 500 | Strong | C-Br stretch |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 256/258 | ~100 / ~98 | [M]⁺∙ (Molecular ion peak, bromine isotope pattern) |

| 177 | Variable | [M - Br]⁺ |

| 149 | Variable | [M - Br - CO]⁺ |

| 69 | Variable | [CF₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for phenolic compounds.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64

-

Spectral Width: 0-12 ppm

-

Relaxation Delay: 1-5 seconds

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher) NMR Spectrometer

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Spectral Width: 0-200 ppm

-

Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: A suitable temperature gradient to ensure elution of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for researchers and professionals engaged in the synthesis, analysis, and application of 2-Bromo-5-(trifluoromethoxy)phenol and related compounds. The provided data and protocols offer a robust starting point for experimental design and data interpretation in the absence of directly published spectra for the target molecule.

An In-Depth Technical Guide to Key Derivatives of 2-Bromo-5-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(trifluoromethoxy)phenol is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom, a hydroxyl group, and a lipophilic trifluoromethoxy group, makes it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy moiety, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the core derivatives of 2-Bromo-5-(trifluoromethoxy)phenol, with a focus on their synthesis, chemical properties, and potential applications in drug discovery and development. Detailed experimental protocols for key transformations and a summary of quantitative data are presented to facilitate further research and application.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties, including high lipophilicity and metabolic stability, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. 2-Bromo-5-(trifluoromethoxy)phenol emerges as a valuable synthon, providing a scaffold for the introduction of the trifluoromethoxy group into diverse molecular architectures. The presence of the bromine atom at the ortho-position to the hydroxyl group allows for selective functionalization through various cross-coupling and substitution reactions, leading to a rich portfolio of derivatives with potential therapeutic applications.

This guide will delve into the synthesis and properties of key classes of derivatives obtained from 2-Bromo-5-(trifluoromethoxy)phenol, including biaryl compounds, arylamines, and ethers.

Core Derivatives and Their Synthesis

The reactivity of 2-Bromo-5-(trifluoromethoxy)phenol is primarily dictated by the interplay of its three functional groups. The hydroxyl group can be readily deprotonated to form a phenoxide, which can participate in nucleophilic substitution reactions. The bromine atom is susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Biaryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[1] In the context of 2-Bromo-5-(trifluoromethoxy)phenol, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position, leading to the synthesis of functionalized biaryl compounds. These structures are prevalent in many biologically active molecules.

Key Derivative Example: 2-Aryl-5-(trifluoromethoxy)phenols

A general synthetic pathway for the preparation of 2-aryl-5-(trifluoromethoxy)phenols involves the palladium-catalyzed coupling of 2-Bromo-5-(trifluoromethoxy)phenol with a suitable arylboronic acid.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials:

-

2-Bromo-5-(trifluoromethoxy)phenol (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add 2-Bromo-5-(trifluoromethoxy)phenol, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-(trifluoromethoxy)phenol.

-

Quantitative Data Summary

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | [Data not available in search results] |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 100 | 18 | [Data not available in search results] |

(Note: Specific yield data for the Suzuki coupling of 2-Bromo-5-(trifluoromethoxy)phenol was not found in the provided search results. The table serves as a template for expected experimental parameters.)

Logical Relationship Diagram: Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Arylamine Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of N-aryl and N-heteroaryl derivatives from 2-Bromo-5-(trifluoromethoxy)phenol, which are important pharmacophores in numerous drug molecules.

Key Derivative Example: N-Aryl-2-amino-5-(trifluoromethoxy)phenols

The synthesis of these derivatives involves the coupling of 2-Bromo-5-(trifluoromethoxy)phenol with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Materials:

-

2-Bromo-5-(trifluoromethoxy)phenol (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 1.5 equiv)

-

Solvent (e.g., Toluene)

-

-

Procedure:

-

In a dry Schlenk tube, combine 2-Bromo-5-(trifluoromethoxy)phenol, the palladium catalyst, ligand, and base.

-

Evacuate and backfill the tube with an inert gas.

-

Add the anhydrous solvent and the amine via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the desired N-aryl-2-amino-5-(trifluoromethoxy)phenol.

-

Quantitative Data Summary

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 16 | [Data not available in search results] |

| 2 | Morpholine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 90 | 20 | [Data not available in search results] |

(Note: Specific yield data for the Buchwald-Hartwig amination of 2-Bromo-5-(trifluoromethoxy)phenol was not found in the provided search results. The table serves as a template for expected experimental parameters.)

Experimental Workflow Diagram: Buchwald-Hartwig Amination

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Ether Derivatives via Williamson Ether Synthesis

The phenolic hydroxyl group of 2-Bromo-5-(trifluoromethoxy)phenol can be readily converted into an ether linkage through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a base, followed by nucleophilic attack of the resulting phenoxide on an alkyl halide.

Key Derivative Example: 2-Bromo-5-(trifluoromethoxy)phenyl Ethers

This class of derivatives allows for the introduction of a wide variety of alkyl and substituted alkyl chains, which can be used to modulate the physicochemical properties of the molecule.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

Materials:

-

Procedure:

-

To a solution of 2-Bromo-5-(trifluoromethoxy)phenol in the solvent, add the base and stir at room temperature.

-

Add the alkyl halide dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction, filter off the base, and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography to obtain the desired ether derivative.

-

Quantitative Data Summary

| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 6 | [Data not available in search results] |

| 2 | Ethyl Bromoacetate | NaH | THF | RT | 12 | [Data not available in search results] |

(Note: Specific yield data for the Williamson ether synthesis with 2-Bromo-5-(trifluoromethoxy)phenol was not found in the provided search results. The table is based on general protocols for similar phenols.)[2]

Applications in Drug Discovery and Development

Derivatives of 2-Bromo-5-(trifluoromethoxy)phenol are of significant interest in drug discovery due to the favorable properties imparted by the trifluoromethoxy group. This moiety can enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, which are critical parameters for oral bioavailability and central nervous system penetration.

While specific biological activities for the direct derivatives of 2-Bromo-5-(trifluoromethoxy)phenol are not extensively documented in the public domain, the structural motifs accessible from this starting material are found in a variety of therapeutic agents. For instance, biaryl structures are common in kinase inhibitors and other targeted therapies, while arylamines are prevalent in a wide range of pharmaceuticals. The ether derivatives can be used to introduce linkers for further functionalization or to fine-tune the solubility and pharmacokinetic properties of a lead compound.

Conclusion

2-Bromo-5-(trifluoromethoxy)phenol is a highly valuable and versatile building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and agrochemical research. The presence of three distinct functional groups allows for a wide range of chemical transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis, providing access to a diverse array of biaryl, arylamine, and ether derivatives. The strategic incorporation of the trifluoromethoxy group offers a powerful tool for optimizing the drug-like properties of new chemical entities. The detailed experimental protocols and structured data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive compounds. Further exploration of the derivatives of 2-Bromo-5-(trifluoromethoxy)phenol is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-hydroxy-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Bromo-2-hydroxy-4-(trifluoromethoxy)benzene, a valuable fluorinated building block in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique properties such as increased metabolic stability and lipophilicity, making this compound a desirable intermediate in the development of novel pharmaceuticals and agrochemicals. This document details the synthesis from commercially available precursors, including experimental protocols, quantitative data, and process workflows.

Overview of the Synthetic Strategy

The synthesis of 1-Bromo-2-hydroxy-4-(trifluoromethoxy)benzene, also known as 2-Bromo-4-(trifluoromethoxy)phenol, is most effectively approached through a two-stage process. The first stage involves the synthesis of the key intermediate, 4-(trifluoromethoxy)phenol. The second stage is the regioselective ortho-bromination of this intermediate to yield the final product.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for 1-Bromo-2-hydroxy-4-(trifluoromethoxy)benzene.

Stage 1: Synthesis of 4-(Trifluoromethoxy)phenol

The precursor, 4-(trifluoromethoxy)phenol, can be synthesized from 4-(trifluoromethoxy)aniline via a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This is a well-established method for the conversion of anilines to phenols.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)phenol

This protocol is adapted from established procedures for the synthesis of phenols from anilines.[1]

Materials:

-

4-(Trifluoromethoxy)aniline

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Dichloromethane (DCM)

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 9N sulfuric acid is prepared by carefully adding concentrated sulfuric acid to deionized water.

-

4-(Trifluoromethoxy)aniline (1 equivalent) is dissolved in the 9N sulfuric acid solution. The mixture is cooled to below 5°C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 equivalents) in deionized water is added dropwise to the aniline solution, maintaining the temperature below 5°C. The addition should be controlled to prevent excessive foaming and temperature rise.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

-

The cold diazonium salt solution is then slowly added to a separate flask containing boiling 9N sulfuric acid. The decomposition of the diazonium salt occurs, leading to the formation of 4-(trifluoromethoxy)phenol and the evolution of nitrogen gas. This step should be performed in a well-ventilated fume hood.

-

The reaction mixture is heated at approximately 110°C for 2 hours to ensure complete decomposition.[1]

-

After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer containing the crude 4-(trifluoromethoxy)phenol is separated.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 4-(trifluoromethoxy)phenol can be purified by vacuum distillation.

Quantitative Data for Precursor Synthesis

| Parameter | Value | Reference |

| Starting Material | 4-(Trifluoromethoxy)aniline (75 g) | [1] |

| Diazotizing Agent | Sodium Nitrite (31 g in 62 mL water) | [1] |

| Acid | 9N Sulfuric Acid (750 mL) | [1] |

| Reaction Temperature | < 5°C (Diazotization), 110°C (Decomposition) | [1] |

| Reaction Time | 2 hours (Decomposition) | [1] |

| Expected Yield | Moderate to good (specific yield not reported) |

Stage 2: Synthesis of 1-Bromo-2-hydroxy-4-(trifluoromethoxy)benzene

The final product is obtained through the regioselective ortho-bromination of 4-(trifluoromethoxy)phenol. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the trifluoromethoxy group, the bromination will occur at one of the ortho positions. To achieve high selectivity for mono-bromination and avoid the formation of di-brominated byproducts, a mild and selective brominating agent is required. A highly effective method for the mono-ortho-bromination of para-substituted phenols utilizes N-bromosuccinimide (NBS) in ACS-grade methanol with a catalytic amount of p-toluenesulfonic acid (p-TsOH).

Experimental Protocol: Ortho-Bromination of 4-(Trifluoromethoxy)phenol

This protocol is adapted from the highly selective mono-ortho-bromination method for para-substituted phenols.

Materials:

-

4-(Trifluoromethoxy)phenol

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

ACS-grade Methanol

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethoxy)phenol (1 equivalent) and p-toluenesulfonic acid monohydrate (0.1 equivalents) in ACS-grade methanol.

-

In a separate flask, prepare a solution of N-bromosuccinimide (1 equivalent) in ACS-grade methanol.

-

Slowly add the NBS solution to the phenol solution at room temperature over a period of 20 minutes with stirring.

-

After the addition is complete, stir the reaction mixture for an additional 5-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

-

Remove the methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 1-Bromo-2-hydroxy-4-(trifluoromethoxy)benzene can be purified by flash column chromatography on silica gel.

Bromination Reaction Pathway

The mechanism for the ortho-bromination of 4-(trifluoromethoxy)phenol is an electrophilic aromatic substitution. The p-TsOH catalyst protonates NBS, generating a more potent electrophilic bromine species. The electron-rich phenol ring then attacks the electrophilic bromine, leading to the formation of a sigma complex, which is stabilized by the hydroxyl group. Subsequent deprotonation restores the aromaticity of the ring, yielding the ortho-brominated product.

Caption: Simplified mechanism of ortho-bromination of 4-(trifluoromethoxy)phenol.

Quantitative and Characterization Data

| Parameter | Value/Expected Value | Reference |

| Purity | ≥ 95% | [2] |

| Molecular Formula | C₇H₄BrF₃O | [2] |

| Molecular Weight | 257.01 g/mol | [2] |

| Appearance | (Expected) Colorless to pale yellow liquid or solid | |

| Yield | >86% (based on analogous reactions) | |

| ¹H NMR | Expected signals for three aromatic protons and one hydroxyl proton. | |

| ¹³C NMR | Expected signals for seven carbon atoms. | |

| Mass Spec (MS) | Expected molecular ion peak corresponding to the molecular weight. | [2] |

Safety and Handling

-

4-(Trifluoromethoxy)aniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood.

-

Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

-

N-Bromosuccinimide (NBS): Lachrymator and irritant. Handle in a well-ventilated fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.

-

p-Toluenesulfonic acid: Corrosive. Avoid inhalation and contact with skin.

All experimental procedures should be conducted by trained personnel in a well-equipped laboratory with appropriate safety measures in place.

Conclusion

The synthesis of 1-Bromo-2-hydroxy-4-(trifluoromethoxy)benzene is a feasible process for research and development purposes. The outlined two-stage synthetic route, involving the diazotization of 4-(trifluoromethoxy)aniline to form the phenolic precursor followed by a highly regioselective ortho-bromination using NBS and p-TsOH, presents a robust and efficient method. This guide provides the necessary detailed protocols and data to enable the successful synthesis of this valuable fluorinated intermediate for applications in drug discovery and materials science.

References

The Trifluoromethoxy Group in Phenolic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group into phenolic compounds represents a powerful strategy in modern medicinal chemistry. This electron-withdrawing substituent imparts a unique combination of physicochemical and pharmacological properties that can significantly enhance the druglikeness of a molecule. This technical guide provides a comprehensive overview of the trifluoromethoxy group's influence on phenol derivatives, including a summary of key quantitative data, detailed experimental protocols, and a visualization of its role in relevant biological pathways.

Core Physicochemical Properties: A Quantitative Comparison

The trifluoromethoxy group profoundly alters the electronic and lipophilic character of the parent phenol molecule. This is reflected in key physicochemical parameters such as the acid dissociation constant (pKa) and the partition coefficient (logP). The electron-withdrawing nature of the -OCF₃ group generally leads to a decrease in the pKa of the phenolic proton, making the compound more acidic than phenol itself. Furthermore, the lipophilicity is typically increased, which can enhance membrane permeability and cellular uptake.

For comparison, the following table summarizes the experimental and predicted pKa and logP values for phenol and its ortho-, meta-, and para-trifluoromethoxy-substituted analogs.

| Compound | pKa (Experimental) | pKa (Predicted) | logP (Experimental) | logP (Predicted) |

| Phenol | 9.99 | - | 1.46 | - |

| o-Trifluoromethoxyphenol | - | - | - | - |

| m-Trifluoromethoxyphenol | 9.08[1] | - | - | 2.80[2] |

| p-Trifluoromethoxyphenol | - | 9.30 ± 0.13[3] | - | 2.60[4] |

Note: Experimental values are cited where available. The absence of a value indicates that it was not found in the searched literature.

Synthesis of Trifluoromethoxyphenols

The synthesis of trifluoromethoxyphenols can be achieved through various methods, primarily involving the introduction of the trifluoromethoxy group onto a phenol or a precursor. Below are generalized experimental protocols for the synthesis of the ortho, meta, and para isomers.

Synthesis of 2-(Trifluoromethoxy)phenol

A common route to 2-(trifluoromethoxy)phenol involves the etherification of a suitable precursor followed by functional group transformations. One approach starts with o-nitrochlorobenzene, which is first etherified with 2,2,2-trifluoroethanol in the presence of a base and a phase-transfer catalyst. The resulting 2-(2,2,2-trifluoroethoxy)nitrobenzene is then reduced to the corresponding aniline. Finally, diazotization of the aniline followed by hydrolysis yields 2-(trifluoromethoxy)phenol[5][6].

Step 1: Synthesis of 2-(2,2,2-trifluoroethoxy)nitrobenzene To a reaction vessel containing o-nitrochlorobenzene, an aqueous solution of sodium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide), 2,2,2-trifluoroethanol is added dropwise. The mixture is heated and stirred for several hours. After cooling, the product is isolated by filtration and purified[6].

Step 2: Reduction to 2-(2,2,2-trifluoroethoxy)aniline The 2-(2,2,2-trifluoroethoxy)nitrobenzene is dissolved in a suitable solvent like ethanol, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at room temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the aniline derivative[5].

Step 3: Diazotization and Hydrolysis The 2-(2,2,2-trifluoroethoxy)aniline is dissolved in an acidic solution (e.g., sulfuric acid) and cooled. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. The reaction mixture is then heated to induce hydrolysis of the diazonium salt, yielding 2-(trifluoromethoxy)phenol. The product can be purified by extraction and distillation[5].

Synthesis of 3-(Trifluoromethoxy)phenol

3-(Trifluoromethoxy)phenol can be synthesized from 3-(trifluoromethyl)phenol through a two-step process involving O-allylation followed by a Claisen rearrangement, although direct trifluoromethoxylation methods are also available[7]. A more direct industrial method involves the diazotization and subsequent hydrolysis of 3-(trifluoromethoxy)aniline[8].

Procedure via Diazotization of 3-(Trifluoromethoxy)aniline: 3-(Trifluoromethoxy)aniline is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added slowly to form the diazonium salt. The reaction mixture is then added to a hot acidic solution to facilitate hydrolysis. The resulting 3-(trifluoromethoxy)phenol is then isolated, for instance, by steam distillation, followed by extraction with an organic solvent and purification[8].

Synthesis of 4-(Trifluoromethoxy)phenol

A common laboratory-scale synthesis of 4-(trifluoromethoxy)phenol involves the reaction of 4-trifluoromethylchlorobenzene with sodium benzylate to form 4-trifluoromethylphenyl benzyl ether, followed by hydrogenolysis to cleave the benzyl group[9][10].

Step 1: Formation of 4-Trifluoromethylphenyl Benzyl Ether Sodium hydride is reacted with benzyl alcohol in a non-reactive solvent like N,N-dimethylacetamide (DMA) to form sodium benzylate. To this solution, 4-trifluoromethylchlorobenzene is added, and the mixture is refluxed. After cooling, the product is isolated by precipitation or extraction[9][10].

Step 2: Hydrogenolysis to 4-Trifluoromethoxyphenol The 4-trifluoromethylphenyl benzyl ether is dissolved in a suitable solvent such as ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to hydrogenation. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield 4-trifluoromethoxyphenol, which can be further purified by distillation[9][10].

Key Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of a phenolic compound.

Materials and Equipment:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

The phenolic compound to be tested

-

Deionized water (CO₂-free)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of the phenolic compound (e.g., 1 mM) in deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Acidification: Acidify the sample solution to a pH of approximately 2 by adding 0.1 M HCl.

-

Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point. For more precise determination, the first or second derivative of the titration curve can be plotted to identify the equivalence point.

Determination of logP by the Shake-Flask Method

This protocol describes the classical shake-flask method for determining the octanol-water partition coefficient (logP).

Materials and Equipment:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (if emulsions form)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

The phenolic compound to be tested

Procedure:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the phenolic compound in either water-saturated n-octanol or octanol-saturated water.

-

Partitioning: Add a known volume of the stock solution to a separatory funnel or tube containing a known volume of the other phase.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 1-24 hours) to allow for equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely. If an emulsion has formed, centrifugation may be necessary.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general procedure for assessing the metabolic stability of a compound using liver microsomes, with analysis by LC-MS.

Materials and Equipment:

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

The phenolic compound to be tested (test compound)

-

Positive control compounds (e.g., a rapidly and a slowly metabolized drug)

-

Acetonitrile (for quenching the reaction)

-

Incubator or water bath at 37 °C

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing the phosphate buffer, liver microsomes, and the test compound at a final concentration typically below the expected Km (e.g., 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37 °C for a few minutes to allow it to reach the reaction temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube containing cold acetonitrile to stop the reaction.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k. The intrinsic clearance (CLint) can also be calculated from these data.

Role in Signaling Pathways: The Example of COX-2 Inhibition

The trifluoromethoxy group is a key feature in several drug molecules. While a direct trifluoromethoxyphenol moiety in an approved drug and its specific signaling pathway was not prominently found, the related trifluoromethyl group is present in the selective COX-2 inhibitor, Celecoxib. The principles of its mechanism of action can be extrapolated to understand how a trifluoromethoxy group might influence drug-target interactions.

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a major therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

The following diagram illustrates the canonical COX-2 signaling pathway and the point of intervention by a selective inhibitor like Celecoxib.

Caption: The COX-2 signaling pathway and its inhibition.

In addition to the well-established COX-2 dependent mechanism, some studies suggest that Celecoxib may also exert its effects through COX-2 independent pathways. One such proposed pathway involves the activation of AMP-activated protein kinase (AMPK), which can lead to downstream effects on gene expression related to antioxidant and anti-inflammatory responses.

The following diagram illustrates a potential COX-2 independent signaling pathway for Celecoxib.

Caption: A proposed COX-2 independent pathway for Celecoxib.

Conclusion

The trifluoromethoxy group is a valuable substituent in the design of phenolic compounds for pharmaceutical applications. Its ability to modulate acidity, increase lipophilicity, and enhance metabolic stability makes it a key tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The provided data, experimental protocols, and pathway visualizations offer a foundational understanding for researchers and scientists working with these important fluorinated molecules. Further exploration into the specific interactions of trifluoromethoxyphenol-containing drugs with their biological targets will continue to expand the utility of this functional group in drug discovery.

References

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. mdpi.com [mdpi.com]

- 3. m.chemicalbook.com [m.chemicalbook.com]

- 4. p-(Trifluoromethoxy)phenol | C7H5F3O2 | CID 70015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]

- 6. CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 10. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

The Impact of Trifluoromethoxy Substitution on the Lipophilicity and Metabolic Stability of Phenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its profound effects on lipophilicity and metabolic stability. This technical guide provides an in-depth analysis of the influence of trifluoromethoxy substitution on phenolic moieties, presenting a summary of available quantitative data, detailed experimental protocols for property assessment, and visualizations of key experimental workflows.

Core Concepts: The Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group is a bioisostere often used to replace a metabolically susceptible methoxy (-OCH₃) group. Its unique electronic and steric properties impart significant advantages in drug design. The strong electron-withdrawing nature of the three fluorine atoms and the high bond energy of the carbon-fluorine (C-F) bonds are central to the enhanced metabolic stability of molecules containing this group.[1] The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, rendering it more resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes.[1]

By strategically placing a trifluoromethoxy group at a known or suspected site of oxidative metabolism, this metabolic pathway can be effectively blocked. This concept, often referred to as "metabolic switching," can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

Furthermore, the trifluoromethoxy group significantly increases the lipophilicity of a molecule. Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, membrane permeability, and binding to biological targets. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.

Quantitative Data on Lipophilicity

A comprehensive, comparative dataset for a wide range of trifluoromethoxy-substituted phenols remains elusive in publicly available literature. However, data for some key compounds illustrate the significant impact of trifluoromethoxy and trifluoromethyl groups on lipophilicity compared to the parent phenol and its methoxy analog.

| Compound | Structure | LogP | Data Type |

| Phenol | C₆H₅OH | 1.48 | Experimental |

| 4-Methoxyphenol | CH₃OC₆H₄OH | 1.34 | Experimental |

| 4-(Trifluoromethyl)phenol | CF₃C₆H₄OH | 2.8 | Experimental[2] |

| 4-(Trifluoromethoxy)phenol | OCF₃C₆H₄OH | 2.7 (approx.) | Calculated |